2-Chloro-4-fluoro-6-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a white to off-white crystalline solid with a melting point of 74-76°C . This compound is a derivative of benzonitrile and contains chlorine, fluorine, and methyl substituents on the benzene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-6-methylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-fluoro-6-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . Industrial production methods may involve the use of advanced catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
2-Chloro-4-fluoro-6-methylbenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with various organometallic reagents to form more complex molecules.
Scientific Research Applications
2-Chloro-4-fluoro-6-methylbenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
2-Chloro-4-fluoro-6-methylbenzonitrile can be compared with other similar compounds such as:
2-Chloro-4-fluorobenzonitrile: Lacks the methyl group, which may affect its reactivity and applications.
4-Fluoro-2-methylbenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and uses.
2-Chloro-6-methylbenzonitrile:
These comparisons highlight the unique combination of substituents in this compound, making it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H5ClFN |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
2-chloro-4-fluoro-6-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-6(10)3-8(9)7(5)4-11/h2-3H,1H3 |
InChI Key |
FZEITJQFULLZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.